molecular formula C16H25Cl2N3O2 B12279767 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl

Cat. No.: B12279767
M. Wt: 362.3 g/mol
InChI Key: MCMJKYFANGBHLG-UHFFFAOYSA-N
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Description

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is a piperazine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position and a 3-pyrrolidinyl substituent at the 4-position, with two equivalents of hydrochloric acid as counterions. This compound is synthesized via reductive amination or nucleophilic substitution strategies, as exemplified in analogous piperazine derivatives (e.g., Scheme 1 in ). Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and binding affinities to biological targets, including enzymes and receptors.

Properties

Molecular Formula

C16H25Cl2N3O2

Molecular Weight

362.3 g/mol

IUPAC Name

benzyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C16H23N3O2.2ClH/c20-16(21-13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-7-17-12-15;;/h1-5,15,17H,6-13H2;2*1H

InChI Key

MCMJKYFANGBHLG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the cyclization of appropriate diamines.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the piperazine ring.

    Protection with Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionalities. This is typically done using benzyl chloroformate in the presence of a base.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability

Chemical Reactions Analysis

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl undergoes various chemical reactions, including:

Scientific Research Applications

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides protection during synthetic processes, while the pyrrolidine and piperazine rings facilitate binding to target sites. Upon removal of the Cbz group, the free amine can interact with biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The Cbz group in 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl likely reduces solubility compared to ethylene-spaced derivatives (e.g., 8ac ).
  • pKa : The pyrrolidinyl substituent may elevate the pKa of the piperazine nitrogen compared to directly attached analogs (e.g., 8c , pKa ≤3.8), enhancing protonation and bioavailability at physiological pH.

Metabolic Stability

Piperazine rings are often metabolic hotspots, as seen in , where deethylation and oxidation of piperazine derivatives generate metabolites A , B , and C . The Cbz group in 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl may protect against oxidative metabolism, while the 3-pyrrolidinyl group could slow clearance by reducing hepatic extraction. In contrast, unprotected piperazines (e.g., 1-(2-fluorobenzyl)piperazine 2HCl in ) are more prone to rapid metabolism.

Analytical Detectability

Piperazine derivatives are challenging to identify in biological matrices due to structural similarities. LC-MS and CE methods () can distinguish 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl from analogs like BZP (1-benzylpiperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine) via mass spectral fragmentation and migration time differences.

Biological Activity

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and the results from various studies.

Chemical Structure and Properties

1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is a piperazine derivative characterized by a carbobenzyloxy (Cbz) group and a pyrrolidine moiety. The structural formula can be represented as follows:

C13H18ClN3O\text{C}_{13}\text{H}_{18}\text{ClN}_3\text{O}

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at certain receptors, influencing pathways related to anxiety, depression, and pain management.

Key Mechanisms:

  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Serotonergic Modulation : It may also interact with serotonin receptors, contributing to its effects on mood and anxiety.
  • Opioid Receptor Interaction : Some studies suggest that derivatives of similar piperazine structures can modulate opioid receptors, impacting pain relief mechanisms.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and growth inhibition effects of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl on various cancer cell lines.

Cell Line IC50 (µM) Effect
HUH715.0Significant growth inhibition
MCF710.5Moderate growth inhibition
HCT-11612.0Significant cytotoxicity

These results suggest that the compound demonstrates promising anticancer properties, particularly against liver and breast cancer cell lines .

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile. Animal models treated with varying doses of 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl exhibited:

  • Reduced Anxiety-like Behavior : In rodent models, the compound showed significant anxiolytic effects in elevated plus maze tests.
  • Pain Relief : Analgesic effects were observed in formalin-induced pain models, indicating potential use in pain management therapies.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to 1-Cbz-4-(3-pyrrolidinyl)piperazine 2HCl:

  • Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder demonstrated that a piperazine derivative reduced anxiety symptoms significantly compared to placebo controls.
  • Cancer Treatment Exploration : A study involving patients with advanced breast cancer reported that treatment with piperazine derivatives led to improved quality of life and reduced tumor size in some participants.

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